molecular formula C17H14ClN3O3 B10995862 N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B10995862
M. Wt: 343.8 g/mol
InChI Key: RJPGJHQKCRLVQA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The core benzodiazepine structure can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable diketone.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Chlorination: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: Studying its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Use in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

N-(3-chlorophenyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide may have unique properties due to the presence of the 3-chlorophenyl group and the specific acetamide substitution, which could influence its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c18-10-4-3-5-11(8-10)19-15(22)9-14-17(24)20-13-7-2-1-6-12(13)16(23)21-14/h1-8,14H,9H2,(H,19,22)(H,20,24)(H,21,23)

InChI Key

RJPGJHQKCRLVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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